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Introduction

Albuvirtide is a long-acting injectable HIV-1 fusion inhibitor developed for the treatment of HIV-

1 infection, particularly in treatment-experienced patients.[1][2] As a synthetic peptide, its

mechanism involves preventing the virus from entering host immune cells.[3] Albuvirtide is

chemically modified to conjugate with serum albumin in vivo, a feature that significantly extends

its plasma half-life to approximately 10 to 13 days, allowing for once-weekly administration.[4]

[5][6] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of

albuvirtide is crucial for optimizing dosing regimens, ensuring sustained viral suppression, and

predicting clinical outcomes. This document provides detailed application notes on the PK/PD

modeling of albuvirtide, summarizes key quantitative data, and outlines relevant experimental

protocols for researchers and drug development professionals.

Mechanism of Action
Albuvirtide targets the HIV-1 envelope glycoprotein gp41, which is essential for the fusion of

the viral membrane with the host cell membrane.[7] The process begins when the HIV gp120

protein binds to the CD4 receptor on a host T-cell, triggering a conformational change that

exposes a binding site for a co-receptor (CCR5 or CXCR4).[3] This second interaction initiates

further dramatic conformational changes in gp41, exposing its N-terminal heptad repeat (HR1)

and C-terminal heptad repeat (HR2) regions. The HR1 and HR2 regions then fold back on each
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other to form a stable six-helix bundle (6-HB) structure, which pulls the viral and cellular

membranes together, facilitating fusion and viral entry.[4][8]

Albuvirtide is a peptide derived from the C-terminal heptad repeat sequence of gp41.[4] It acts

by competitively binding to the HR1 domain of gp41 during its transient, fusion-intermediate

state.[3][7] This binding action physically obstructs the interaction between the viral HR1 and

HR2 domains, thereby preventing the formation of the 6-HB structure.[2][8] By blocking this

critical step, albuvirtide effectively neutralizes the virus's ability to enter and infect CD4+ T-

cells.[3][7]
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Caption: Mechanism of Albuvirtide action in preventing HIV-1 entry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.benchchem.com/product/b10815435?utm_src=pdf-body-img
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Profile
The unique characteristic of albuvirtide is its conjugation to serum albumin, which extends its

half-life significantly compared to first-generation fusion inhibitors like enfuvirtide.[4][8] This

allows for a more convenient once-weekly dosing schedule.[2]

Table 1: Pharmacokinetic Parameters of Albuvirtide in HIV-Infected Adults

Parameter
Single Dose (320
mg)

Multiple Dose (320
mg, once weekly at
steady state)

Reference

AUC₀-∞ (mg•h/L) 3012.6 ± 373.0 4946.3 ± 407.1 [1]

Cₘₐₓ (mg/L) 61.9 ± 5.6 57.0 ± 7.9 [1]

Cₜₒᵤgh (mg/L) Not Applicable 6.9 [1]

| Half-life (T½) | ~10-13 days | ~10-13 days |[4] |

Data presented as mean ± standard deviation where available.

Drug-Drug Interactions (DDI)

Albuvirtide's potential for drug-drug interactions has been studied, particularly with other

antiretrovirals it may be co-administered with, such as lopinavir/ritonavir (LPV/r). In vitro studies

show albuvirtide is not an inhibitor of major CYP450 enzymes.[1]

Table 2: Drug-Drug Interaction between Albuvirtide (320 mg) and Lopinavir/Ritonavir (400/100

mg)
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Co-
administered
Drug

PK Parameter
Geometric
Mean Ratio
(90% CI)

Effect Reference

Albuvirtide AUC₀-t 1.09 (0.96-1.24)

Negligible
impact on
albuvirtide
exposure

[9]

Cₜₒᵤgh 1.00 (0.83-1.20) [9]

Lopinavir AUC₀-t 0.63 (0.49-0.82)

Decreased

exposure to

lopinavir

[9]

Cₘₐₓ 0.67 (0.53-0.86) [9]

Cₜₒᵤgh 0.65 (0.46-0.91) [9]

Ritonavir AUC₀-t 0.62 (0.42-0.91)

Decreased

exposure to

ritonavir

[9]

| | Cₘₐₓ | 0.61 (0.38-0.99) | |[9] |

Despite the decrease in lopinavir/ritonavir exposure, trough concentrations of lopinavir were

considered sufficient to maintain clinical effectiveness.[9]

Pharmacodynamic Profile
The pharmacodynamic efficacy of albuvirtide is measured by its ability to reduce HIV-1 RNA

levels (viral load) and facilitate immune reconstitution, as indicated by an increase in CD4+ T-

cell counts.

Table 3: Summary of Pharmacodynamic Outcomes from Clinical Trials
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Study
Phase

Regimen Duration

Key
Pharmacod
ynamic
Endpoint

Result Reference

Phase 2

Albuvirtide
(320 mg) +
LPV/r

7 weeks

Mean HIV-1
RNA
decline
from
baseline

2.2 log₁₀
copies/mL

[5][6]

% Patients

with HIV-1

RNA <50

copies/mL

55.6% [6]

Phase 3

(TALENT)

Albuvirtide +

LPV/r
48 weeks

% Patients

with HIV-1

RNA <50

copies/mL

80.4%

(Interim) /

75.7% (Final)

[5][10]

2 NRTIs +

LPV/r

(Control)

48 weeks

% Patients

with HIV-1

RNA <50

copies/mL

66.0%

(Interim) /

77.3% (Final)

[5][10]

Phase 3

(TALENT)

Albuvirtide +

LPV/r
48 weeks

Mean CD4+

T-cell count

increase from

baseline

+139.1 cells/

µL
[1]

| | 2 NRTIs + LPV/r (Control) | 48 weeks | Mean CD4+ T-cell count increase from baseline |

+119.5 cells/µL |[1] |

The TALENT study demonstrated that an albuvirtide-based two-drug regimen was non-inferior

to a standard three-drug regimen in treatment-experienced patients.[10]
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Population pharmacokinetic (PopPK) modeling is a critical tool used to analyze sparse data

from clinical trials, predict drug concentrations at steady state, and understand sources of

variability in drug exposure among patients.[9][11] For long-acting drugs like albuvirtide, where

achieving steady state for monotherapy studies is challenging, PopPK models are essential for

predicting concentration-time curves and informing dose adjustments.[9][12]
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1. Base Model Development
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- Statistical Model (Inter-individual variability)
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Caption: General workflow for Population Pharmacokinetic (PopPK) modeling.

A PopPK model was developed for albuvirtide to predict the steady-state concentration-time

curve when administered alone, which was crucial for interpreting the DDI study with
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lopinavir/ritonavir.[9] This modeling approach allows for robust analysis of drug performance

and helps in designing future clinical trials.

Experimental Protocols
Protocol 5.1: Quantification of Albuvirtide in Human Plasma via LC-MS/MS

This protocol is based on general principles for large peptide bioanalysis, adapted from

methods used for similar drugs like enfuvirtide.[13]

Objective: To accurately quantify the concentration of albuvirtide in human plasma samples.

Materials:

Human plasma (K₂EDTA as anticoagulant)

Albuvirtide reference standard

Internal Standard (IS): A stable isotope-labeled version of albuvirtide is ideal.

Acetonitrile (ACN), HPLC grade

Formic Acid (FA), LC-MS grade

Water, ultrapure

Protein precipitation plates (96-well) or microcentrifuge tubes

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with electrospray ionization)

Reversed-phase C18 column suitable for large peptides

Procedure:

Standard and QC Preparation: Prepare calibration standards and quality control (QC)

samples by spiking known concentrations of albuvirtide reference standard into blank

human plasma.
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Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample, standard, or

QC into a 96-well plate or tube. b. Add 10 µL of the working Internal Standard solution. c.

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. d.

Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C. e. Transfer the

supernatant to a clean 96-well plate for analysis.

LC-MS/MS Analysis: a. Liquid Chromatography (LC):

Column: Large pore size reversed-phase C18 (e.g., 100 Å, 2.1 x 50 mm, 3.5 µm).
Mobile Phase A: 0.1% FA in water.
Mobile Phase B: 0.1% FA in ACN.
Gradient: Develop a suitable gradient to separate albuvirtide from plasma components
(e.g., 5% B to 95% B over 5 minutes).
Flow Rate: 0.4 mL/min.
Injection Volume: 10 µL. b. Mass Spectrometry (MS/MS):
Ionization Mode: Electrospray Ionization, Positive (ESI+).
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: Determine the optimal precursor and product ions for albuvirtide and its
IS. Due to its large size, multiply charged precursor ions will be used.

Data Analysis: a. Integrate the peak areas for albuvirtide and the IS. b. Calculate the peak

area ratio (Albuvirtide/IS). c. Construct a calibration curve by plotting the peak area ratio

against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear

regression. d. Determine the concentration of albuvirtide in unknown samples and QCs

from the calibration curve.
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Caption: Workflow for bioanalytical sample processing and analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 16 Tech Support

https://www.benchchem.com/product/b10815435?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 5.2: In Vitro 6-Helix Bundle (6-HB) Formation Inhibition Assay

This protocol is based on the ELISA-based method described for evaluating albuvirtide's

mechanism of action.[8]

Objective: To determine the inhibitory activity of albuvirtide on the formation of the gp41 6-HB

structure.

Materials:

Recombinant gp41 N-terminal heptad repeat peptide (N36) and C-terminal heptad repeat

peptide (C34).

Albuvirtide and control peptides (e.g., Enfuvirtide).

Monoclonal antibody specific to the 6-HB structure (e.g., NC-1).

HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP).

ELISA plates (96-well).

Coating buffer (e.g., PBS, pH 7.4).

Blocking buffer (e.g., 2% non-fat milk in PBS).

Wash buffer (PBST: PBS with 0.1% Tween-20).

Substrate solution (e.g., TMB).

Stop solution (e.g., 2M H₂SO₄).

Plate reader.

Procedure:

Plate Coating: Coat a 96-well ELISA plate with the N36 peptide (e.g., 2 µg/mL in coating

buffer) overnight at 4°C.
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Washing and Blocking: Wash the plate 3 times with wash buffer. Block the wells with

blocking buffer for 2 hours at 37°C.

Inhibition Reaction: a. In a separate plate, pre-incubate a constant concentration of the C34

peptide with serial dilutions of albuvirtide (or control peptides) for 30 minutes at 37°C. This

allows the inhibitor to compete with C34 for binding to N36.

Binding to Plate: After washing the N36-coated plate, add the pre-incubated mixtures to the

wells. Incubate for 1 hour at 37°C.

Primary Antibody: Wash the plate 3 times. Add the 6-HB-specific monoclonal antibody to

each well and incubate for 1 hour at 37°C.

Secondary Antibody: Wash the plate 3 times. Add the HRP-conjugated secondary antibody

and incubate for 1 hour at 37°C.

Detection: Wash the plate 5 times. Add the TMB substrate solution and incubate in the dark

for 10-15 minutes.

Stop and Read: Stop the reaction with stop solution. Read the absorbance at 450 nm using a

plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of albuvirtide and

determine the IC₅₀ value (the concentration that inhibits 50% of 6-HB formation).

Protocol 5.3: Clinical Trial Protocol Outline (Based on the Phase 3 TALENT Study)[5][10][14]

Objective: To evaluate the non-inferiority, safety, and efficacy of an albuvirtide-based regimen

compared to a standard-of-care regimen in treatment-experienced HIV-1 infected adults.

Study Design:

Type: Phase 3, randomized, controlled, open-label, multicenter, non-inferiority trial.

Population: HIV-1 infected adults who have failed first-line antiretroviral therapy.

Inclusion Criteria:
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Documented HIV-1 infection.

Plasma HIV-1 RNA >1000 copies/mL.

History of treatment with at least one prior ART regimen.

Exclusion Criteria:

Known resistance to protease inhibitors.

Active opportunistic infections.

Significant hepatic or renal impairment.

Treatment Arms:

Experimental Arm: Albuvirtide (intravenous infusion, weekly) + Lopinavir/Ritonavir (oral,

twice daily).

Control Arm: Investigator-selected two Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

+ Lopinavir/Ritonavir (oral, twice daily).

Study Procedures and Endpoints:

Screening Period: Assess eligibility, obtain baseline demographics, viral load, CD4 count,

and resistance testing.

Randomization: Eligible participants are randomized (1:1) to either the experimental or

control arm.

Treatment Period (48 weeks):

Administer study drugs according to the assigned arm.

PK Sampling: Collect sparse blood samples for albuvirtide concentration measurement at

pre-defined time points.

PD Assessments: Monitor HIV-1 RNA and CD4 cell counts at regular intervals (e.g.,

Weeks 4, 8, 12, 24, 36, 48).
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Safety Monitoring: Record all adverse events (AEs), serious adverse events (SAEs), and

conduct laboratory safety tests.

Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at Week 48 (with

a pre-defined non-inferiority margin, e.g., -12%).

Secondary Endpoints:

Mean change in HIV-1 RNA and CD4 count from baseline.

Incidence and severity of adverse events.

Development of new drug resistance mutations.

Statistical Analysis:

The primary efficacy analysis will be conducted on the Full Analysis Set (FAS) and Per-

Protocol Set (PPS).

Non-inferiority will be assessed by constructing a two-sided 95% confidence interval for the

difference in response rates between the two arms.

Safety data will be summarized descriptively.

A PopPK/PD model will be developed to explore the relationship between albuvirtide
exposure and virologic response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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